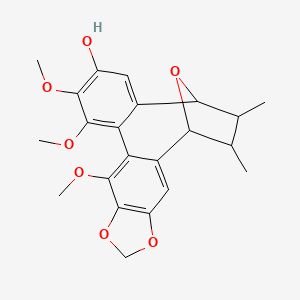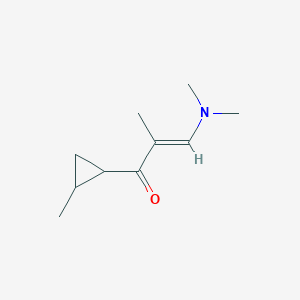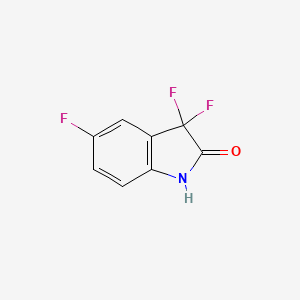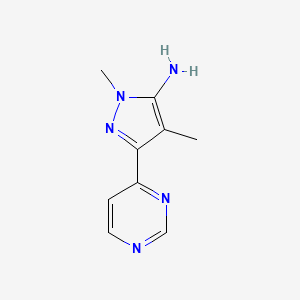
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a trifluoromethyl group, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(2-Oxoimidazolidin-1-yl)ethylamine with 3-(4-(trifluoromethyl)phenyl)isocyanate to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It may also serve as a probe for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer treatment, anti-inflammatory therapies, and antimicrobial agents.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-methyl)phenyl)ureido)benzamide
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-chloromethyl)phenyl)ureido)benzamide
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-fluoromethyl)phenyl)ureido)benzamide
Uniqueness
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it more effective in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C20H20F3N5O3 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C20H20F3N5O3/c21-20(22,23)13-5-7-14(8-6-13)26-18(30)27-16-4-2-1-3-15(16)17(29)24-9-11-28-12-10-25-19(28)31/h1-8H,9-12H2,(H,24,29)(H,25,31)(H2,26,27,30) |
Clave InChI |
LBPHFKHKDXWCJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)CCNC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)

![2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239452.png)



![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)
![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)
amine](/img/structure/B15239499.png)

![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)

